molecular formula C7H2Cl4O2 B096092 2,4,5-Trichlorophenyl chloroformate CAS No. 16947-69-6

2,4,5-Trichlorophenyl chloroformate

Cat. No.: B096092
CAS No.: 16947-69-6
M. Wt: 259.9 g/mol
InChI Key: ZDCIHNWVXROPMN-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl chloroformate (CAS: [11453]) is a chlorinated aryl chloroformate with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 253.45 g/mol. It is primarily employed as a reagent in organic synthesis, particularly for introducing the t-butoxycarbonyl (Boc) protecting group to amines and hydroxylamines . This compound is characterized by its high reactivity due to the electron-withdrawing trichlorophenyl group, which enhances its stability and selectivity in acylation reactions compared to simpler chloroformates like methyl or ethyl derivatives . Its purity in commercial formulations is typically ≥95% .

Properties

IUPAC Name

(2,4,5-trichlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCIHNWVXROPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066136
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16947-69-6
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
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Record name 2,4,5-trichlorophenyl chloroformate
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Preparation Methods

Triphosgene-Mediated Chloroformylation

The most widely documented method involves reacting 2,4,5-trichlorophenol with bis(trichloromethyl) carbonate (triphosgene), a crystalline phosgene surrogate, in dichloromethane. Konakahara et al. (1993) achieved a 97% yield by employing N-ethyl-N,N-diisopropylamine as a base to deprotonate the phenolic hydroxyl group and facilitate nucleophilic attack on triphosgene. The reaction proceeds at ambient temperature, with triphosgene acting as both a carbonyl source and chlorinating agent:

2,4,5-Trichlorophenol+Cl3C-O-C(O)-O-CCl3Base2,4,5-Trichlorophenyl chloroformate+Byproducts\text{2,4,5-Trichlorophenol} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \xrightarrow{\text{Base}} \text{this compound} + \text{Byproducts}

Key advantages include:

  • Safety : Triphosgene’s solid state reduces inhalation hazards compared to gaseous phosgene.

  • Efficiency : Stoichiometric control minimizes over-chlorination.

  • Scalability : The reaction’s exothermicity is manageable in batch reactors.

Direct Phosgenation

While less common due to safety concerns, direct phosgenation of 2,4,5-trichlorophenol remains a viable route. The phenol is treated with phosgene gas in anhydrous toluene, with pyridine as an acid scavenger. This method, though efficient, requires stringent containment measures and specialized equipment to handle phosgene’s toxicity.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

Dichloromethane is the solvent of choice due to its inertness and ability to dissolve both triphosgene and the phenolic substrate. Polar aprotic solvents like acetonitrile reduce reaction rates due to poor triphosgene solubility. Tertiary amines, such as N-ethyl-N,N-diisopropylamine , outperform weaker bases (e.g., triethylamine) by ensuring complete deprotonation of the phenol, which is critical for avoiding side reactions like ether formation.

Temperature and Stoichiometry

Elevated temperatures (>40°C) risk decomposition of the chloroformate product, while subambient conditions slow reaction kinetics. A molar ratio of 1:1.05 (phenol:triphosgene) optimizes yield without excess reagent waste.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound’s reactivity enables synthesis of carbamate and carbonate derivatives, integral to prodrug formulations. For example, it is used to conjugate amine-containing drugs for enhanced bioavailability.

Agrochemicals

This compound serves as a precursor to herbicides and fungicides, leveraging its ability to transfer the trichlorophenyl group to heterocyclic scaffolds.

Data Tables

Table 1. Comparison of Chloroformate Synthesis Methods

ParameterTriphosgene MethodDirect Phosgenation
Yield97%85–90%
Reaction Time2–4 hours1–2 hours
Safety ProfileHighLow (phosgene hazard)
ByproductsMinimalHCl gas, dichlorourea
ScalabilityEasily scalableLimited by phosgene

Table 2. Toxicity Data for 2,4,5-Trichlorophenol

SpeciesDose (mg/kg-day)Effect
Rat1000Reduced body weight gain (24%)
Rabbit300Hepatic hypertrophy
HumanN/ASuspected carcinogen (IARC Group 3)

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding esters and amides.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4,5-trichlorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols to form esters, often using a base such as pyridine to facilitate the reaction.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

Scientific Research Applications

Organic Synthesis

The primary application of 2,4,5-trichlorophenyl chloroformate lies in organic synthesis as an acylating agent. It facilitates the formation of esters and amides by reacting with nucleophiles. This property is crucial for synthesizing various pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Acyl Substitution: The chloroformate moiety can be replaced by nucleophiles to yield different derivatives.

Agrochemical Development

This compound serves as an intermediate in the production of herbicides and fungicides. Notably, it is involved in synthesizing 2,4,5-trichlorophenoxyacetic acid (245-T), a widely used herbicide .

Fungicidal Properties:
The compound exhibits notable antifungal activity against pathogens such as Botrytis cinerea, which affects crops like cucumbers. This activity is attributed to the chlorinated phenolic structure that enhances its interaction with biological targets .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichlorophenyl chloroformateTwo chlorine atoms on phenolLess reactive than its trichloro counterpart
2,4,6-TrichlorophenolThree chlorine atoms at different positionsKnown for strong antibacterial properties
ChlorothalonilA chlorinated aromatic fungicideBroader fungicidal spectrum than 2,4,5-trichloro
TriclopyrA pyridine derivative with herbicidal actionUnique selectivity towards woody plants

This table illustrates how the specific trichloro substitution pattern on the phenolic ring of this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have documented the synthesis and application of derivatives from this compound:

  • Synthesis of Hexachlorophene:
    • By reacting with formaldehyde in the presence of a base, hexachlorophene—a potent germicide used in soaps and cosmetics—can be synthesized from 2,4,5-trichlorophenol .
  • Development of New Fungicides:
    • Research has shown that compounds derived from this compound exhibit effective antifungal properties against various plant pathogens. This has led to the development of new formulations for agricultural use .

Mechanism of Action

The mechanism of action of 2,4,5-trichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of esters or amides, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity, stability, and applications of 2,4,5-trichlorophenyl chloroformate are best understood through comparison with key analogs:

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups
This compound C₇H₃Cl₃O₂ 253.45 [11453] ≥95% Trichlorophenyl, chloroformate
Phenyl chloroformate C₇H₅ClO₂ 156.57 1885-14-9 Varies Phenyl, chloroformate
t-Butyl chloroformate C₅H₉ClO₂ 136.58 50715-28-1 ≥97.5% t-Butyl, chloroformate
Cyclopentyl chloroformate C₆H₉ClO₂ 148.59 50715-28-1 ≥97.5% Cyclopentyl, chloroformate

Key Observations :

  • The trichlorophenyl group in this compound increases molecular weight and steric bulk compared to phenyl or alkyl chloroformates, reducing volatility and enhancing thermal stability .
  • Cyclopentyl chloroformate exhibits intermediate properties, balancing reactivity with moderate steric hindrance .
Reactivity in Solvent Systems

Studies show that this compound demonstrates solvent-dependent behavior similar to phenyl, methyl, and ethyl chloroformates in polar aprotic solvents (e.g., DMF, acetonitrile). For example:

  • In acetonitrile, its acylation rate constants align with phenyl chloroformate (Δlog k < 0.2), suggesting comparable electrophilicity .

Research Findings and Industrial Relevance

  • Environmental Impact: Chlorophenol byproducts (e.g., 2,4,5-trichlorophenol) from degradation require careful monitoring due to toxicity .

Biological Activity

2,4,5-Trichlorophenyl chloroformate is an organochlorine compound that has garnered attention for its biological activity. This compound is primarily studied for its potential toxicity and environmental impact, particularly in relation to chlorinated phenols. Understanding its biological activity is crucial for assessing risks associated with exposure and for developing remediation strategies.

This compound is a derivative of 2,4,5-trichlorophenol (TCP) and exhibits properties that influence its interactions with biological systems. It is characterized by the presence of three chlorine atoms on the phenolic ring, which enhances its reactivity and potential for bioaccumulation.

Research indicates that this compound exhibits significant toxicity to various biological systems. The mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and inflammation. For instance, studies have shown that chlorinated phenols can induce the expression of inflammatory mediators such as cytokines through oxidative stress pathways .

Case Studies

  • Immunoassay Development : An immunoassay for detecting 2,4,5-trichlorophenol in biological samples was developed to assess exposure risk. The assay demonstrated high sensitivity and specificity across various biological matrices including serum and urine .
  • Biodegradation Studies : A study investigated the biodegradation of 2,4,5-trichlorophenol using a rotating biological bed (RBB). The findings revealed that under optimal conditions, nearly 100% removal efficiency of TCP was achieved in a short hydraulic retention time (HRT), illustrating the potential for bioremediation strategies using microbial communities .
  • Environmental Impact Assessment : Research has highlighted the presence of chlorinated phenols in environmental samples, raising concerns about their persistence and bioaccumulation in aquatic ecosystems. The degradation pathways and rates were evaluated using indigenous bacterial strains capable of metabolizing these compounds .

Data Tables

Study Findings Reference
Immunoassay DevelopmentLimit of detection: 0.05 µg/L; dynamic range: 0.09-0.72 µg/L
Biodegradation EfficiencyNearly 100% TCP removal at 430 mg/L concentration
Environmental MonitoringDetection in urine samples indicating widespread exposure

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,4,5-trichlorophenyl chloroformate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves reacting 2,4,5-trichlorophenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The reaction is conducted under anhydrous conditions in inert solvents (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to phosgene) and using slow phosgene addition to prevent overheating. Post-reaction, the product is purified via vacuum distillation or column chromatography to remove unreacted phenol and byproducts .

Q. Q2. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the chloroformate group (δ ~155–160 ppm for carbonyl carbon) and aromatic substitution pattern.
  • FT-IR : Peaks at ~1770–1800 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretches).
  • GC-MS/HPLC : For purity assessment and detection of residual phosgene or phenol.
  • Elemental Analysis : To verify Cl content (~40–42% for C₇H₂Cl₄O₂) .

Intermediate-Level Applications

Q. Q3. How is this compound utilized in synthesizing bioactive carbamates?

The compound reacts with primary/secondary amines to form carbamates, a reaction catalyzed by bases like triethylamine. For example, coupling with isopropylamine yields Isopropyl N-(2,4,5-trichlorophenyl)carbamate, a precursor with reported antimicrobial activity. Critical parameters include solvent choice (e.g., THF for polar amines) and maintaining a pH >8 to deprotonate the amine nucleophile .

Q. Q4. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to phosgene release risk during synthesis.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Topics

Q. Q5. How does this compound compare to other activated PEGylation reagents in polymer conjugation?

This chloroformate activates polyethylene glycol (PEG) by forming PEG-trichlorophenyl carbonate, which conjugates with proteins at high pH (8.5–9.2). Unlike NHS-activated PEGs, it exhibits slower reaction kinetics, enabling controlled modification of specific amino groups (e.g., lysine residues) without over-conjugation. This selectivity is critical for maintaining protein functionality in drug delivery systems .

Q. Q6. What strategies resolve contradictions in reported reaction efficiencies for carbamate formation?

Discrepancies often arise from solvent polarity, amine nucleophilicity, or trace moisture. Systematic studies show:

  • Polar aprotic solvents (e.g., DMF) enhance yields for weakly nucleophilic amines.
  • Pre-drying solvents with molecular sieves minimizes hydrolysis.
  • Kinetic monitoring via UV-vis (to track trichlorophenol byproduct release) optimizes reaction time .

Q. Q7. How can computational modeling predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculations model the electrophilicity of the carbonyl carbon and steric effects from trichlorophenyl substituents. Such studies reveal that electron-withdrawing Cl groups increase reactivity toward nucleophiles, guiding solvent and catalyst selection for targeted reactions .

Data Analysis and Mechanistic Insights

Q. Q8. What are common byproducts in this compound reactions, and how are they identified?

Major byproducts include:

  • 2,4,5-Trichlorophenol : From hydrolysis (controlled by anhydrous conditions).
  • Symmetrical carbonates : From reaction with excess phosgene (mitigated by precise stoichiometry).
  • Isocyanates : At high temperatures (avoided by maintaining <10°C).
    LC-MS and ¹H NMR are used for identification .

Q. Q9. How do substituent positions (2,4,5 vs. 2,4,6) influence the compound’s reactivity?

The 2,4,5-substitution pattern creates steric hindrance, reducing reaction rates compared to less-hindered analogs (e.g., 4-chlorophenyl chloroformate). However, the electron-withdrawing Cl groups enhance electrophilicity, making it more reactive toward strong nucleophiles like amines than alcohols .

Advanced Methodological Challenges

Q. Q10. What are the limitations of using this compound in enzyme inhibition studies?

Its high reactivity can lead to nonspecific binding to cysteine or histidine residues, complicating mechanistic studies. Solutions include:

  • Using blocking agents (e.g., iodoacetamide for cysteine).
  • Time-resolved activity assays to distinguish specific vs. nonspecific inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,5-Trichlorophenyl chloroformate
Reactant of Route 2
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2,4,5-Trichlorophenyl chloroformate

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